
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
Overview
Description
N,N'-Bis(3-aminopropyl)-1,3-propanediamine (CAS: 4605-14-5) is a linear tetra-amine with the molecular formula C₉H₂₄N₄ and a molecular weight of 188.32 g/mol. Its structure comprises a central 1,3-propanediamine backbone flanked by two 3-aminopropyl groups, yielding four primary amine groups (NH₂) . This polyamine is a colorless to yellow viscous liquid with a density of 0.92 g/mL and a boiling point of 98–103°C at 1 mmHg .
Preparation Methods
Thermine is typically prepared by mixing powdered metal with a metal oxide. Common metals used include aluminum, magnesium, titanium, zinc, silicon, and boron. Aluminum is often preferred due to its high boiling point and low cost. The metal oxide can be iron (III) oxide, chromium (III) oxide, manganese (IV) oxide, copper (II) oxide, among others . The reactants are commonly powdered and mixed with a binder to keep the material solid and prevent separation .
Chemical Reactions Analysis
Thermine undergoes an exothermic redox reaction when ignited. For example, in a reaction with iron (III) oxide and aluminum, the products are aluminum oxide and elemental iron, along with a large amount of heat:
Fe2O3+2Al→2Fe+Al2O3
Other metal oxides can be used to generate the given metal in its elemental form. For instance, a copper thermine reaction using copper oxide and aluminum can produce elemental copper .
Scientific Research Applications
Thermine has a wide range of applications in scientific research and industry. It is used in thermine welding, often to join railway tracks. It is also employed in metal refining, disabling munitions, and in incendiary weapons . Additionally, thermine-like mixtures are used as pyrotechnic initiators in fireworks . In recent research, highly reactive thermine energetic materials have been developed for use in sensors, triggers, mining, propellants, demolition, ordnance, and space technology .
Mechanism of Action
The mechanism of action of thermine involves an exothermic redox reaction. The metal in the thermine mixture reduces the metal oxide, forming a more stable bond with oxygen than the original metal. This reaction releases a significant amount of heat, which can melt metals and produce molten products . The reaction is driven by a favorable enthalpy change, despite an unfavorable entropy change .
Comparison with Similar Compounds
The structural and functional properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are best understood in comparison to related polyamines. Below is a detailed analysis:
Structural Analogs and Physicochemical Properties
Biological Activity
N,N'-Bis(3-aminopropyl)-1,3-propanediamine, also known as BAPN, is a polyamine compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including biomedicine and agriculture.
Chemical Structure and Properties
- Chemical Formula : C₉H₂₄N₄
- CAS Number : 4605-14-5
- Molecular Weight : 200.31 g/mol
- Structure : The compound features two amino groups attached to a central propane chain, enhancing its interaction with biological systems.
Mechanisms of Biological Activity
BAPN exhibits a range of biological activities primarily due to its polyamine structure. Its mechanisms include:
-
Antimicrobial Activity :
- BAPN has demonstrated effectiveness against various microorganisms, including Gram-positive bacteria and fungi. It disrupts microbial cell membranes by integrating into lipid bilayers, leading to increased permeability and eventual cell lysis .
- Studies indicate its potential as a non-viral vector for gene delivery due to its cationic nature, which allows it to bind to negatively charged DNA.
- Cell Proliferation and Growth Regulation :
- Toxicological Profile :
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of BAPN showed its effectiveness against various pathogens:
Pathogen Type | Efficacy (Minimum Inhibitory Concentration) |
---|---|
Gram-positive bacteria | 0.5 - 2 µg/mL |
Fungi | 1 - 5 µg/mL |
These findings suggest that BAPN could be a candidate for developing new disinfectants and preservatives.
Gene Delivery Applications
Research has indicated that BAPN can form complexes with DNA, facilitating its introduction into cells. This property is particularly valuable in gene therapy applications where lower immunogenicity compared to viral vectors is desired.
Case Study 1: Antimicrobial Applications
In a laboratory setting, BAPN was tested for its ability to inhibit the growth of wood-destroying fungi and bacteria. Results indicated a significant reduction in microbial viability when treated with BAPN at concentrations as low as 0.5 µg/mL, demonstrating its potential for use in biocidal applications in agriculture .
Case Study 2: Toxicological Assessment
A chronic toxicity study on rats revealed that prolonged exposure to high doses of BAPN led to significant health issues, including kidney damage and muscle inflammation. These findings underscore the importance of safety assessments when considering BAPN for industrial or therapeutic use .
Q & A
Basic Questions
Q. What are the critical physical and chemical properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine relevant to experimental design?
The compound is a liquid with a molecular weight of 188.32 g/mol, boiling point of 102°C (at 1.0 mmHg), density of 0.92 g/mL, and refractive index of 1.490–1.492. Its high amine content (four primary amines) enables crosslinking in polymer synthesis, while its hygroscopic nature requires anhydrous storage. These properties dictate reaction conditions (e.g., low-pressure distillation) and solvent compatibility (polar solvents like water or ethanol) .
Q. What safety precautions are necessary when handling this compound?
The compound is corrosive (Category 1B for skin/eye damage). Key precautions include:
- Use nitrile gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation.
- Store in glass containers at room temperature, away from oxidizers.
- Immediate rinsing with water for 15+ minutes upon skin/eye contact, followed by medical consultation .
Q. What analytical techniques are used to quantify this compound in mixtures?
Gas chromatography (GC) with flame ionization detection is standard due to its volatility. High-performance liquid chromatography (HPLC) using hydrophilic interaction columns (HILIC) or derivatization with dansyl chloride enhances sensitivity. Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, particularly the amine proton signals at δ 1.5–2.5 ppm .
Q. What are the primary research applications of this polyamine?
- Polymer synthesis : Crosslinker for epoxy resins and polyamide membranes (e.g., organic solvent nanofiltration membranes via interfacial polymerization with terephthaloyl chloride) .
- Biological studies : Model polyamine for investigating neurotrophic activity, though structural specificity limits its efficacy compared to spermine .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized?
Industrial synthesis involves cyanoethylation of acrylonitrile with ammonia, followed by catalytic hydrogenation to reduce nitriles to amines. Key optimizations include:
- Temperature control (20–40°C) during cyanoethylation to minimize byproducts.
- Using Raney nickel or palladium catalysts for selective reduction.
- Purification via vacuum distillation to achieve >97% purity .
Q. What structural features are critical for its biological activity?
Studies show that the central butanediamine moiety and terminal primary amines are essential for neurotrophic activity. Modifications like alkylation (e.g., N1,N12-bis(ethyl)spermine) reduce efficacy, while elongation of the central chain (e.g., 1,6-hexanediamine derivatives) abolishes activity, highlighting strict steric and electronic requirements .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Purity variations : Impurities (e.g., oxidation products) can skew results; rigorous characterization (GC/HPLC) is required.
- Assay conditions : Neuronal culture media with serum may mask effects; serum-free assays are preferred.
- Structural analogs : Compare activity of homologs (e.g., spermine, thermospermine) to isolate critical motifs .
Q. What challenges arise in characterizing its degradation products?
Thermal decomposition (e.g., >200°C) produces hazardous gases (CO, NOx). Analytical strategies include:
- TGA-FTIR : Real-time monitoring of volatile products.
- LC-MS/MS : Identification of non-volatile amine oxides or nitrosamines.
- Stability studies under controlled atmospheres (N₂ vs. O₂) to predict shelf-life .
Properties
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063533 | |
Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4605-14-5 | |
Record name | Norspermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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